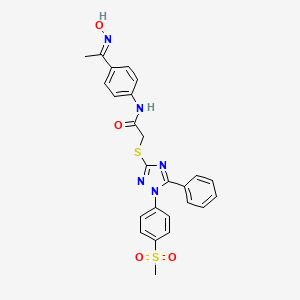
Cox-2-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cox-2-IN-9 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective inhibitors that also target cyclooxygenase-1 (COX-1) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route starts with the preparation of a substituted benzene derivative, followed by nitration, reduction, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the reaction conditions are optimized for yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Cox-2-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a range of structurally diverse products .
科学的研究の応用
Cox-2-IN-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of COX-2 inhibitors.
Biology: Employed in cellular and molecular biology to investigate the role of COX-2 in inflammation and cancer.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancer, and other conditions where COX-2 plays a significant role.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing
作用機序
Cox-2-IN-9 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of COX-2, blocking its catalytic activity and reducing the production of pro-inflammatory prostaglandins. This selective inhibition spares COX-1, thereby minimizing gastrointestinal side effects .
類似化合物との比較
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A highly selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A selective COX-2 inhibitor used for the treatment of osteoarthritis and rheumatoid arthritis .
Uniqueness
Cox-2-IN-9 is unique in its specific structural features that confer high selectivity and potency for COX-2 inhibition. Compared to other COX-2 inhibitors, this compound may offer a different safety profile, efficacy, and potential for use in various therapeutic applications. Its distinct chemical structure allows for targeted modifications to enhance its pharmacological properties and reduce adverse effects .
特性
分子式 |
C25H23N5O4S2 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-[[1-(4-methylsulfonylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O4S2/c1-17(29-32)18-8-10-20(11-9-18)26-23(31)16-35-25-27-24(19-6-4-3-5-7-19)30(28-25)21-12-14-22(15-13-21)36(2,33)34/h3-15,32H,16H2,1-2H3,(H,26,31)/b29-17+ |
InChIキー |
LMJMRMVRPTWOKL-STBIYBPSSA-N |
異性体SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC(=O)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C |
正規SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


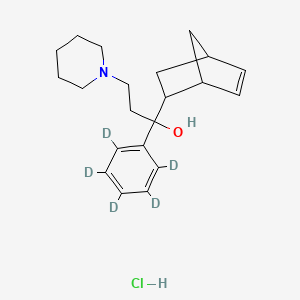
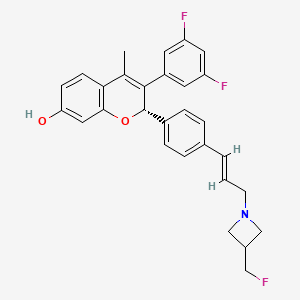
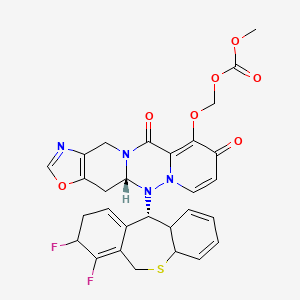
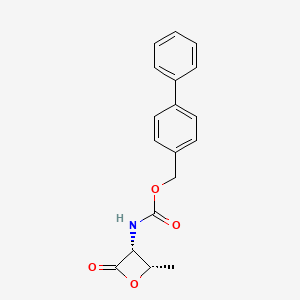

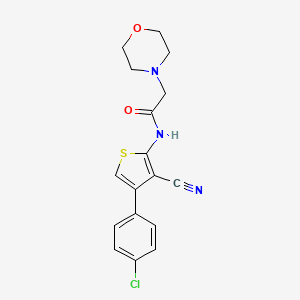

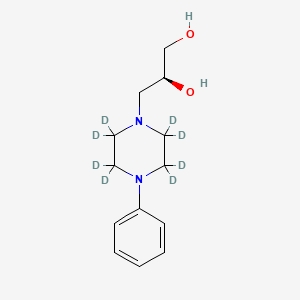
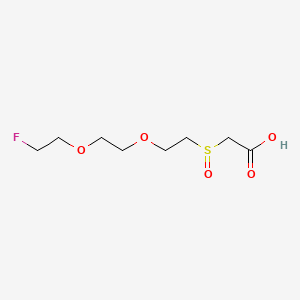

![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
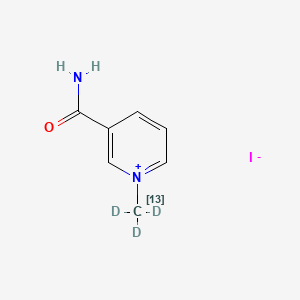
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)
